molecular formula C15H11NOS B094871 2-Phenyl-1,5-benzothiazepin-4(5H)-one CAS No. 5667-03-8

2-Phenyl-1,5-benzothiazepin-4(5H)-one

Cat. No. B094871
CAS RN: 5667-03-8
M. Wt: 253.32 g/mol
InChI Key: DWHHMNUHVCUPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-1,5-benzothiazepin-4(5H)-one is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a member of the benzothiazepine family and is known for its unique structural features and pharmacological properties.

Mechanism Of Action

The exact mechanism of action of 2-Phenyl-1,5-benzothiazepin-4(5H)-one is not fully understood. However, it is known to interact with various cellular targets, including ion channels, enzymes, and receptors. It has been reported to inhibit the activity of certain enzymes, such as phosphodiesterase and cyclooxygenase, and to modulate the activity of certain ion channels, such as calcium channels.

Biochemical And Physiological Effects

2-Phenyl-1,5-benzothiazepin-4(5H)-one has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, to reduce inflammation, and to inhibit the growth of certain bacteria. In addition, it has been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and arrhythmias, due to its ability to modulate calcium channels.

Advantages And Limitations For Lab Experiments

One of the advantages of 2-Phenyl-1,5-benzothiazepin-4(5H)-one is its relatively simple synthesis method, which allows for the production of large quantities of the compound. In addition, its unique structural features and pharmacological properties make it a promising candidate for further research. However, one of the limitations of this compound is its potential toxicity, which must be carefully evaluated in future studies.

Future Directions

There are several future directions for the research of 2-Phenyl-1,5-benzothiazepin-4(5H)-one. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the treatment of cancer, inflammation, and bacterial infections. Another direction is to explore its potential use as a calcium channel blocker and to investigate its effects on other ion channels. Additionally, future studies should focus on evaluating its toxicity and safety profile in order to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-Phenyl-1,5-benzothiazepin-4(5H)-one is a multi-step process that involves the reaction of 2-aminobenzophenone with thioamide in the presence of a strong acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is then cyclized to form the benzothiazepine ring. This method has been optimized to produce high yields of the compound with good purity.

Scientific Research Applications

2-Phenyl-1,5-benzothiazepin-4(5H)-one has shown potential applications in medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. In addition, it has been studied for its potential use as a calcium channel blocker and for its ability to modulate the activity of certain enzymes.

properties

CAS RN

5667-03-8

Product Name

2-Phenyl-1,5-benzothiazepin-4(5H)-one

Molecular Formula

C15H11NOS

Molecular Weight

253.32 g/mol

IUPAC Name

2-phenyl-5H-1,5-benzothiazepin-4-one

InChI

InChI=1S/C15H11NOS/c17-15-10-14(11-6-2-1-3-7-11)18-13-9-5-4-8-12(13)16-15/h1-10H,(H,16,17)

InChI Key

DWHHMNUHVCUPMD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=O)NC3=CC=CC=C3S2

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC3=CC=CC=C3S2

Other CAS RN

5667-03-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.